4-Aminobenzenesulfonamide hydrochloride
Overview
Description
4-Aminobenzenesulfonamide hydrochloride is an important chemical compound with a broad range of applications in synthetic chemistry and material science. Its synthesis, molecular structure analysis, chemical reactions, and properties are of significant interest in the development of new materials and pharmaceuticals.
Synthesis Analysis
The synthesis of derivatives of 4-Aminobenzenesulfonamide involves the reaction of 2-hydroxy-4-pentadecylbenzaldehyde with 4-aminobenzenesulfonamide in the presence of acetic acid in ethanol. This method is used to produce various sulfonamide compounds through optimized reactions, highlighting the versatility of 4-aminobenzenesulfonamide as a precursor for synthesizing novel compounds with potential antimicrobial activity (Naganagowda & Petsom, 2011).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds derived from 4-aminobenzenesulfonamide has been characterized using a variety of spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectral analysis. These studies confirm the structural integrity and complexity of synthesized compounds (Naganagowda & Petsom, 2011).
Chemical Reactions and Properties
Sulfonamide derivatives exhibit significant antimicrobial activity, which has been studied through the synthesis of novel compounds like 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide (HQMABS) and its oxinates. These compounds are analyzed for their potential in combating bacterial and fungal strains, demonstrating the chemical reactivity and utility of 4-aminobenzenesulfonamide derivatives in developing new antimicrobial agents (Vanparia et al., 2010).
Physical Properties Analysis
The solubility and solution thermodynamics of 4-aminobenzenesulfonamide in various binary solvent systems have been investigated. These studies provide insights into the solubility behavior and thermodynamic properties of sulfonamides, crucial for their application in pharmaceutical formulations and chemical synthesis (Asadi et al., 2020).
Chemical Properties Analysis
The chemical properties of 4-aminobenzenesulfonamide derivatives, including their reactivity and interactions with other molecules, have been explored through various synthesis and characterization studies. These investigations highlight the functional versatility and potential applications of sulfonamide compounds in chemical synthesis and material science (Naganagowda & Petsom, 2011); (Vanparia et al., 2010); (Asadi et al., 2020).
Scientific Research Applications
Antimicrobial and Therapeutic Applications :
- Bliss and Long (1937) discussed the role of para-aminobenzenesulfonamide in treating streptococci infections, suggesting its importance in phagocytosis and antimicrobial activity (Bliss & Long, 1937).
- Vanparia et al. (2010) synthesized a novel derivative of 4-aminobenzenesulfonamide and found it exhibited significant antimicrobial activity against various bacterial and fungal strains (Vanparia et al., 2010).
Chemical Reactions and Solubility Studies :
- Asadi et al. (2020) investigated the solubility of 4-aminobenzenesulfonamide in different solvent systems, highlighting its varying solubility and solution thermodynamics, which is crucial for its applications in chemical synthesis (Asadi et al., 2020).
Pharmacological Evaluations and Drug Design :
- Mahdi (2017) explored derivatives of 4-aminobenzenesulfonamide in creating potential anti-inflammatory agents, demonstrating significant reduction in paw edema in rats (Mahdi, 2017).
- Nasser et al. (2018) linked 4-aminobenzenesulfonamide derivatives to naproxen, aiming to increase its selectivity and reduce side effects, illustrating the compound's role in drug modification (Nasser et al., 2018).
Studies on Corrosion Inhibition :
- Zor et al. (2011) examined the effects of 4-aminobenzenesulfonamide as a corrosion inhibitor for copper, combining experimental and theoretical approaches (Zor et al., 2011).
Cancer Research and Carbonic Anhydrase Inhibition :
- Żołnowska et al. (2018) synthesized derivatives of 4-aminobenzenesulfonamide, evaluating their anticancer activity and inhibitory effects on carbonic anhydrase isoforms, showing potential in cancer therapy (Żołnowska et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-aminobenzenesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.ClH/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H2,8,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMIAZCXISFPEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63-74-1 (Parent) | |
Record name | Sulfanilamide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006101311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50209889 | |
Record name | Sulfanilamide monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobenzenesulfonamide hydrochloride | |
CAS RN |
6101-31-1 | |
Record name | Sulfanilamide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006101311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfanilamide monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SULFANILAMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2MR7LN8WP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.